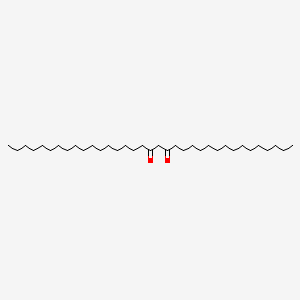![molecular formula C22H20 B14507749 1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62896-98-4](/img/structure/B14507749.png)
1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a prop-1-ene group substituted with a 4-methylphenyl group and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene typically involves the reaction of 4-methylacetophenone with benzaldehyde derivatives under basic conditions. A common method is the aldol condensation reaction, where the carbonyl group of 4-methylacetophenone reacts with the aldehyde group of benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[3-(4-Methoxyphenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Fluorophenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Chlorophenyl)prop-1-ene-1,1-diyl]dibenzene
Uniqueness
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
62896-98-4 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-(3,3-diphenylprop-2-enyl)-4-methylbenzene |
InChI |
InChI=1S/C22H20/c1-18-12-14-19(15-13-18)16-17-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3 |
Clé InChI |
ZFSHBYFZKIOXOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)

![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)





![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)

